5-methyl-2-phenyl-4H-thiopyran-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-phenyl-4H-thiopyran-4-thione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 5-methyl-2-phenyl-4H-thiopyran-4-thione is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-2-phenyl-4H-thiopyran-4-thione in lab experiments is its relatively low toxicity. This compound has been found to have a high therapeutic index, meaning that it is effective at low doses and has few side effects. However, one limitation is that this compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for the study of 5-methyl-2-phenyl-4H-thiopyran-4-thione. One area of interest is in the development of new cancer therapies that target the inflammatory response. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-methyl-2-phenyl-4H-thiopyran-4-thione is typically carried out using a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 2-methyl-1,3-cyclohexanedione with phenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with carbon disulfide and an alkali metal hydroxide to yield the desired thiopyran-4-thione.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-methyl-2-phenyl-4H-thiopyran-4-thione in scientific research are numerous. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C12H10S2 |
---|---|
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
5-methyl-2-phenylthiopyran-4-thione |
InChI |
InChI=1S/C12H10S2/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
CYVMCCCADPZRPX-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=CC1=S)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CSC(=CC1=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.